(R)-O-isobutyroyllomatin

Description

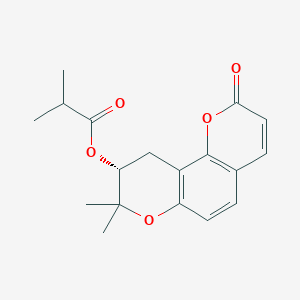

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3/t14-/m1/s1 |

InChI Key |

PKHNHXIOSSYBJU-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |

Canonical SMILES |

CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(R)-O-Isobutyroyllomatin: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-isobutyroyllomatin is a pyranocoumarin, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and extraction methodologies for this specific compound. While direct research on this compound is limited, this document extrapolates from established protocols for structurally similar pyranocoumarins found within the Apiaceae family, offering a foundational framework for its isolation and further investigation.

Natural Sources

Lomatium californicum, in particular, has been a subject of phytochemical investigation, with studies confirming the presence of various coumarins and other bioactive compounds in its roots and seeds.[1][2][3] Other species within the genus, such as Lomatium macrocarpum and Lomatium nuttallii, are also known to produce a variety of coumarins.[2][3] Therefore, the roots of Lomatium californicum are considered a primary candidate for the isolation of this compound.

Extraction and Isolation Methodologies

The extraction and isolation of pyranocoumarins from plant material, particularly from the roots of Apiaceae species, typically involve solvent extraction followed by chromatographic purification. The lipophilic nature of the isobutyryl moiety in this compound suggests that non-polar to moderately polar solvents would be effective for its extraction.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the extraction and isolation of this compound, based on established methods for coumarin extraction from the Apiaceae family.[1][4]

2.2.1. Plant Material Preparation

-

Collect fresh roots of Lomatium californicum.

-

Thoroughly wash the roots to remove soil and debris.

-

Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2.2.2. Solvent Extraction

-

Macerate the powdered root material (e.g., 1 kg) with n-hexane (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

-

Repeat the maceration process on the plant residue with a more polar solvent, such as ethyl acetate, to ensure the extraction of a broader range of compounds.

-

Combine the crude hexane and ethyl acetate extracts for further processing.

2.2.3. Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC):

-

Subject the combined crude extract to VLC on a silica gel column.

-

Elute with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions of suitable volumes and monitor by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Flash Column Chromatography (FCC):

-

Subject the VLC fractions showing the presence of the target compound (based on preliminary analysis or comparison with standards) to FCC on a silica gel column.

-

Use an isocratic or shallow gradient elution system of n-hexane and ethyl acetate to achieve better separation.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the semi-pure fractions from FCC using preparative reverse-phase HPLC (e.g., C18 column).

-

Employ a mobile phase of acetonitrile and water or methanol and water in an isocratic or gradient elution.

-

Monitor the elution profile with a UV detector at a wavelength determined by the UV spectrum of the target compound class (typically around 320 nm for pyranocoumarins).

-

Collect the peak corresponding to this compound and concentrate to yield the pure compound.

-

2.2.4. Structure Elucidation

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

Specific quantitative data for the yield of this compound from any natural source is not currently available in the literature. However, to provide a comparative context, the following table summarizes reported yields for other coumarins isolated from members of the Apiaceae family.

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |

| Z-ligustilide | Ligusticum hultenii | Seeds | Methylene chloride extraction | 97 mg/g of dry seed | [2] |

| Apiol | Ligusticum hultenii | Seeds | Methylene chloride extraction | 40 mg/g of dry seed | [2] |

| Osthol | Lomatium macrocarpum | Roots | Not specified | Not specified | [3] |

| Macrocarpin | Lomatium macrocarpum | Aerial parts | Not specified | Not specified | [3] |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, many pyranocoumarins exhibit a wide range of pharmacological properties. Given the known bioactivities of structurally related compounds, potential areas of investigation for this compound could include anti-inflammatory, antimicrobial, and cytotoxic effects.

A hypothetical signaling pathway that could be modulated by a bioactive pyranocoumarin is the NF-κB pathway, which is a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The detailed extraction and isolation protocols provided herein will facilitate the acquisition of pure compound for such pharmacological and mechanistic studies.

References

- 1. Reactivity, bioactivity, and antileishmanial activity of dihydrosyrindine and syringine: Modelling, cytotoxicity, molecular docking, molecular dynamics, and MM-GBSA analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarins. VII. The coumarins of Lomatium nuttallii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarins and chromones from Lomatium macrocarpum - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]

- 4. researchgate.net [researchgate.net]

The Biological Genesis of (R)-O-isobutyroyllomatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-isobutyroyllomatin is a naturally occurring angular pyranocoumarin, a class of heterocyclic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its plant source, biosynthetic pathway, and the key enzymatic transformations involved. The document synthesizes current scientific knowledge to offer a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Botanical Source

This compound is a phytochemical predominantly found in plants belonging to the genus Lomatium, a member of the Apiaceae (or Umbelliferae) family. While the compound's name strongly suggests its presence across the Lomatium genus, scientific literature points to its isolation from Lomatium suksdorfii , a perennial herb native to the Pacific Northwest of North America. The Apiaceae family is well-known for producing a rich diversity of coumarins, including linear and angular furanocoumarins and pyranocoumarins.

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway for angular pyranocoumarins, originating from the phenylpropanoid pathway. The core coumarin structure is first assembled, followed by the formation of the pyran ring and subsequent esterification.

Formation of the Coumarin Nucleus: Umbelliferone

The biosynthesis begins with the aromatic amino acid L-phenylalanine , which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and ligation reactions, catalyzed by cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) respectively, lead to the formation of p-coumaroyl-CoA .

A critical hydroxylation at the ortho position (C2') of the phenyl ring of p-coumaroyl-CoA is carried out by p-coumaroyl-CoA 2'-hydroxylase (C2'H). The resulting intermediate undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the simple coumarin, umbelliferone .

Formation of the Angular Pyranocoumarin: Lomatin

The formation of the angular dihydropyran ring of lomatin from umbelliferone involves a prenylation step followed by cyclization.

-

Prenylation: A prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the C8 position of umbelliferone, forming an angularly prenylated intermediate.

-

Cyclization and Hydroxylation: The prenyl side chain undergoes a series of enzymatic modifications, including epoxidation and subsequent intramolecular cyclization, to form the dihydropyran ring. This cyclization process, catalyzed by specific cytochrome P450 enzymes, is crucial for establishing the angular structure. A subsequent hydroxylation step introduces the hydroxyl group at the C3' position of the newly formed ring, yielding lomatin .

Stereospecific Esterification to this compound

The final step in the biosynthesis is the esterification of the hydroxyl group of lomatin with an isobutyryl moiety.

-

Acyl Donor: The isobutyryl group is derived from the metabolism of the amino acid valine, likely in the form of isobutyryl-CoA.

-

Enzymatic Esterification: A specific acyltransferase enzyme catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to the hydroxyl group of lomatin. This enzymatic reaction is stereospecific, leading to the exclusive formation of the (R)-enantiomer . The precise nature of this acyltransferase in Lomatium suksdorfii remains an area for further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biosynthetic pathway and a general workflow for the isolation of this compound.

Caption: Biosynthetic pathway of this compound.

Caption: General workflow for isolation and identification.

Quantitative Data

Currently, there is limited publicly available quantitative data on the concentration of this compound in Lomatium suksdorfii. The yield of natural products can vary significantly based on factors such as the plant's age, growing conditions, and the specific tissues harvested. Further research is needed to establish a standardized quantitative profile of this compound in its natural source.

Experimental Protocols

The following are generalized protocols based on standard methods for the extraction and analysis of coumarins from plant materials. Specific optimization may be required for Lomatium suksdorfii.

Protocol for Extraction and Isolation

-

Plant Material Collection and Preparation:

-

Collect fresh aerial or root parts of Lomatium suksdorfii.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional shaking.

-

Alternatively, perform Soxhlet extraction with methanol for 8-12 hours for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the presence of coumarins in each fraction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate, 8:2 v/v) and visualization under UV light (254 nm and 365 nm).

-

-

Purification:

-

Subject the coumarin-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC.

-

Pool fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol:water or acetonitrile:water.

-

Protocol for Structural Elucidation

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the purified compound.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra to determine the complete chemical structure and stereochemistry of the molecule. The (R)-configuration at the C3' position can be confirmed through analysis of coupling constants and NOESY/ROESY correlations.

-

Conclusion

The biological origin of this compound is rooted in the specialized metabolism of Lomatium suksdorfii. Its biosynthesis is a multi-step process involving the phenylpropanoid pathway, the formation of an angular pyranocoumarin core, and a final, stereospecific esterification. This technical guide provides a foundational understanding for researchers and professionals, highlighting the key steps in its natural production and offering a framework for its isolation and characterization. Further research into the specific enzymes involved in the later stages of its biosynthesis will be crucial for potential biotechnological applications and for a deeper understanding of the chemical diversity within the Lomatium genus.

In-depth Technical Guide on the Potential Therapeutic Targets of (R)-O-isobutyroyllomatin

A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the specific compound (R)-O-isobutyroyllomatin. As a result, a detailed technical guide on its therapeutic targets, mechanism of action, and associated signaling pathways cannot be constructed at this time.

Extensive searches of scientific databases and research repositories have yielded no specific studies, quantitative data, or experimental protocols for this compound. This indicates that the compound is likely not well-researched, or the information is not currently in the public domain.

While direct information is unavailable for the specified molecule, it is a derivative of lomatin, which belongs to a broader class of chemical compounds known as pyranocoumarins. Research on pyranocoumarins, in general, has revealed a range of biological activities and potential therapeutic applications.

General Insights from the Pyranocoumarin Class

Pyranocoumarins are a class of heterocyclic compounds that are known to exhibit various pharmacological properties. It is possible that this compound, as a member of this class, may share some of these general activities.

Potential Therapeutic Areas for Pyranocoumarins:

-

Anti-inflammatory Effects: Some pyranocoumarins have been shown to possess anti-inflammatory properties.[1][2]

-

Anticancer Activity: Certain derivatives have been investigated for their potential as anticancer agents.[1][2]

-

Antiviral Properties: Antiviral activity has been reported for some compounds within this class.[1][2]

-

Antimicrobial and Antifungal Activities: Some pyranocoumarins have demonstrated the ability to inhibit the growth of various microbes and fungi.[1][2]

-

Neuroprotective Effects: There is some evidence to suggest that certain pyranocoumarins may have neuroprotective qualities.[1]

Potential Signaling Pathway Modulation by Pyranocoumarins:

Research into some pyranocoumarin derivatives has indicated that they may exert their effects by modulating key cellular signaling pathways. One such pathway that has been implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Inhibition of this pathway is a target for various therapeutic interventions.

Data Presentation and Experimental Protocols

Due to the absence of any quantitative data (e.g., IC50, EC50 values) or published experimental methodologies for this compound, no data tables or detailed experimental protocols can be provided.

Visualization of Signaling Pathways

As there is no specific information linking this compound to any particular signaling pathway, the creation of a relevant signaling pathway diagram is not possible.

Conclusion

References

In Silico Prediction of (R)-O-Isobutyroyllomatin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-isobutyroyllomatin, a natural product, presents a scaffold of interest for therapeutic applications. This technical guide outlines a comprehensive in silico approach to predict its bioactivity, offering a framework for the early-stage assessment of novel compounds in drug discovery. By leveraging computational tools, we can hypothesize biological targets, predict pharmacokinetic and toxicological profiles, and design experimental validation strategies. This document details the methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and provides standardized protocols for subsequent experimental validation.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues with efficacy and safety.[1][2][3] In silico methodologies, or computer-aided drug design (CADD), have become indispensable in modern drug discovery to mitigate these risks.[3][4] These computational approaches allow for the rapid screening of large virtual libraries of compounds against biological targets, prediction of their pharmacokinetic properties, and assessment of potential toxicity, thereby prioritizing candidates for synthesis and experimental testing.[5][6]

This guide uses this compound as a case study to illustrate a typical in silico workflow. While specific experimental data for this compound is not yet widely available, the principles and methodologies described herein are broadly applicable to the characterization of novel natural products.

Predicted Bioactivities and Physicochemical Properties

An initial computational analysis of this compound suggests potential interactions with targets involved in inflammatory and viral processes. The predicted physicochemical properties indicate a moderate potential for oral bioavailability, warranting further investigation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Optimal Range for Oral Bioavailability |

| Molecular Weight ( g/mol ) | 328.4 | < 500 |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Total Polar Surface Area (TPSA) (Ų) | 71.1 | < 140 |

| Rotatable Bonds | 5 | < 10 |

Data are hypothetical and for illustrative purposes.

Table 2: Predicted ADMET Profile of this compound

| Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderate passage across intestinal epithelium |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Primarily non-renal clearance predicted |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of carcinogenicity |

| hERG I Inhibition | Low risk | Low risk of cardiotoxicity |

Data are hypothetical and for illustrative purposes.

In Silico Experimental Workflow

The prediction of bioactivity follows a structured, multi-step computational workflow. This process begins with defining the structure of the ligand of interest, this compound, and proceeds through target prediction, molecular docking, and ADMET analysis.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Detailed Methodologies

Target Prediction

To identify potential biological targets of this compound, reverse pharmacophore mapping and ligand-based similarity approaches are employed. Web-based servers such as SwissTargetPrediction and PharmMapper can be utilized. These tools screen the 3D structure of the compound against a database of known pharmacophores of active sites of proteins.

Protocol:

-

Generate a 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

-

Submit the optimized 3D structure to the SwissTargetPrediction server.

-

Analyze the output, which provides a ranked list of potential protein targets based on structural similarity to known ligands.

-

Select high-probability targets for further investigation, prioritizing those with relevance to inflammatory or viral pathways.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8][9][10][11] This method allows for the estimation of binding affinity and the visualization of key molecular interactions.

Protocol:

-

Receptor Preparation:

-

Download the 3D crystal structure of the selected target protein (e.g., Cyclooxygenase-2, PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

-

Ligand Preparation:

-

Use the previously generated 3D structure of this compound.

-

Define rotatable bonds to allow for conformational flexibility.

-

-

Docking Execution:

-

Define the binding site (grid box) on the receptor based on the location of the active site from literature or co-crystallized ligands.

-

Perform the docking simulation using a program like AutoDock Vina.

-

The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis:

-

Visualize the top-ranked poses using software like PyMOL or UCSF Chimera.

-

Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Table 3: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gly121 |

| Influenza Virus Neuraminidase | 3TI6 | -9.1 | Arg118, Glu276, Arg292 |

Data are hypothetical and for illustrative purposes.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for early assessment of its drug-likeness.[1][5][12][13] Several computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are available as web servers or standalone software.[6]

Protocol:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Submit the SMILES string to a web-based ADMET prediction server like SwissADME or pkCSM.

-

The server will compute various physicochemical properties and predict pharmacokinetic parameters such as absorption, distribution, metabolism, excretion, and potential toxicities.

-

Analyze the results in the context of established rules for drug-likeness, such as Lipinski's Rule of Five.

Predicted Signaling Pathway Involvement

Based on the hypothetical docking results, this compound is predicted to interfere with the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting an upstream kinase or the binding of TNF-α to its receptor, the compound could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: Predicted modulation of the NF-κB signaling pathway.

Experimental Validation Protocols

The in silico predictions must be validated through in vitro and potentially in vivo experiments.

Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay: Perform an MTT assay to determine the non-toxic concentration range of the compound.

-

LPS Stimulation: Seed the cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only treated control. Determine the IC₅₀ value.

Antiviral Activity Assay

Objective: To evaluate the inhibitory effect of this compound on the replication of Influenza A virus.

Methodology:

-

Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in MEM with 10% FBS.

-

Plaque Reduction Assay:

-

Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Infect the cells with Influenza A virus (e.g., H1N1 strain) at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-

Remove the virus inoculum and overlay the cells with an agarose medium containing the corresponding concentrations of the compound.

-

Incubate for 48-72 hours until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control and determine the IC₅₀ value.

Conclusion

The in silico framework presented in this guide provides a powerful and resource-efficient strategy for the initial assessment of the bioactivity of novel natural products like this compound. By predicting potential biological targets, binding interactions, and ADMET properties, this approach enables a data-driven prioritization of compounds for further development. The hypothetical results for this compound suggest a promising profile as a potential anti-inflammatory and antiviral agent. However, it is imperative that these computational predictions are rigorously validated through the described experimental protocols to confirm their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. fiveable.me [fiveable.me]

- 6. preprints.org [preprints.org]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking - Drug Design Org [drugdesign.org]

- 9. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 12. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Preliminary Cytotoxicity Screening of (R)-O-Isobutyroyllomatin and Related Angular Pyranocoumarins: A Technical Overview

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for (R)-O-isobutyroyllomatin is not publicly available. This guide provides a comprehensive overview based on the cytotoxic activities of structurally related angular pyranocoumarins, particularly decursin and extracts from Peucedanum species, to offer a representative technical framework for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of angular pyranocoumarins, a group of natural products known for their diverse pharmacological activities. While data on this specific compound is limited, extensive research on related molecules, such as decursin, has demonstrated significant cytotoxic and anti-cancer properties.[1] This technical guide summarizes the available cytotoxic data on these related compounds, details the experimental protocols commonly employed for their screening, and visualizes the potential mechanisms of action and experimental workflows.

In Vitro Cytotoxicity of Related Angular Pyranocoumarins

The cytotoxic effects of angular pyranocoumarins have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for decursin and other related coumarins from various studies.

Table 1: Cytotoxic Activity of Decursin and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Decursin | A549 | Lung Carcinoma | 43.55 | [2] |

| (S)-2d (Decursin derivative) | A549 | Lung Carcinoma | 14.03 | [2] |

| (R)-2d (Decursin derivative) | A549 | Lung Carcinoma | 151.59 | [2] |

| Decursin | NCI/ADR-RES | Ovarian Cancer | 23 µg/mL | [1] |

| Decursin | PANC-1, MIA PaCa-2 | Pancreatic Cancer | 20-60 | [1] |

Table 2: Cytotoxic Activity of Other Related Coumarins and Extracts

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM or µg/mL) | Reference |

| Peucedanum chenur methanolic extract | HCT-116 | Colon Carcinoma | Not specified | [3][4] |

| Coumarin Derivative 4 | HL60 | Leukemia | 8.09 µM | [5] |

| Coumarin Derivative 4 | MCF-7 | Breast Cancer | 3.26 µM | [5] |

| Coumarin Derivative 4 | A549 | Lung Cancer | 9.34 µM | [5] |

| Coumarin Derivative 8b | HepG2 | Liver Cancer | 13.14 µM | [5] |

| Acetoxycoumarin Derivative 7 | A549 | Lung Cancer | 48.1 µM | [6][7] |

| Acetoxycoumarin Derivative 7 | CRL 1548 | Liver Cancer | 45.1 µM | [6][7] |

Experimental Protocols

The following sections detail the standard methodologies used for the in vitro cytotoxicity screening of pyranocoumarins.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[8]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.01–100 µM).[5] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[5][9]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[1]

-

Western Blot Analysis: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be quantified by Western blotting to elucidate the apoptotic pathway.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]

- 3. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - Iranian Biomedical Journal [ibj.pasteur.ac.ir]

- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 6. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Coumarin-based benzopyranone derivatives induced apoptosis in human lung (A549) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of (R)-O-Isobutyroyllomatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-O-isobutyroyllomatin, a naturally occurring angular pyranocoumarin. The document details its known characteristics, outlines experimental protocols for its thorough analysis, and presents relevant biological signaling pathways that may be modulated by this class of compounds.

Introduction

This compound belongs to the pyranocoumarin family, a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide serves as a resource for researchers engaged in the study and development of this compound and related compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source |

| IUPAC Name | [(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate | PubChem |

| Molecular Formula | C₁₉H₂₀O₅ | PubChem |

| Molecular Weight | 328.36 g/mol | PubChem |

| Topological Polar Surface Area | 75.7 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Heavy Atom Count | 24 | PubChem |

| Complexity | 569 | PubChem |

| LogP (calculated) | 3.5 | PubChem |

Note: The LogP value is a calculated estimate and experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical parameters are provided below. These protocols are generalized for a small organic molecule like this compound and may require optimization based on its specific characteristics.

The melting point is a critical indicator of purity.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm[4][5][6].

-

The capillary tube is placed in the heating block of the melting point apparatus[4][5][6].

-

The sample is heated at a rapid rate initially to determine an approximate melting range[4][5][6].

-

A second, fresh sample is then heated slowly (1-2 °C/min) as the temperature approaches the approximate melting point[4][5][6].

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[4][5][6]. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound[4][5][6].

-

Solubility is a crucial factor for drug absorption and formulation.

-

Apparatus: Analytical balance, vials, orbital shaker, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial[7][8].

-

The vials are agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium[7][8].

-

The resulting saturated solution is filtered to remove any undissolved solid[7][8].

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry[7][8].

-

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.

-

Apparatus: Potentiometric titrator with a pH electrode or a UV-Vis spectrophotometer with a pH-controlled cuvette holder.

-

Procedure (Potentiometric Titration):

-

A solution of this compound is prepared in a suitable solvent (e.g., a co-solvent system like water-methanol if solubility in pure water is low)[9][10].

-

The solution is titrated with a standardized solution of a strong acid or base[9][10].

-

The pH of the solution is monitored throughout the titration[9][10].

-

The pKa is determined from the inflection point of the titration curve[9][10].

-

-

Procedure (UV-Vis Spectrophotometry):

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument (HPLC or UV-Vis spectrophotometer).

-

Procedure (Shake-Flask Method):

-

A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water[9].

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to separate[9].

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method[9].

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase[9].

-

-

UV-Visible Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

A dilute solution of this compound is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like HPLC)[16].

-

The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined to confirm the molecular weight and aid in structural elucidation[16].

-

Biological Context and Signaling Pathways

Pyranocoumarins have been reported to exert their biological effects through the modulation of various cellular signaling pathways. Two key pathways implicated in the anti-inflammatory and potential anticancer activities of related compounds are the NF-κB and Nrf2 signaling pathways[1].

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses[17][18][19][20]. Its inhibition is a key target for anti-inflammatory drug development.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses and also plays a role in modulating inflammation[21][22][23][24][25]. Activation of this pathway can lead to the expression of cytoprotective genes.

Caption: Nrf2 signaling pathway and potential activation by this compound.

Experimental Workflow

A logical workflow for the comprehensive physicochemical characterization of this compound is depicted below.

References

- 1. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel angular fused Pyrrolocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. nanobioletters.com [nanobioletters.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamopen.com [benthamopen.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting the NF-κB signaling pathway in chronic tendon disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer [mdpi.com]

Methodological & Application

Chiral Synthesis of (R)-O-Isobutyroyllomatin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric synthesis of (R)-O-isobutyroyllomatin, a derivative of the naturally occurring pyranocoumarin, (R)-lomatin. The synthesis is based on a highly enantioselective three-step route starting from 7-hydroxycoumarin, followed by a final esterification step. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence. The core pyranocoumarin structure with the desired stereochemistry is established using a concise and highly enantioselective method. The final step involves the esterification of the secondary alcohol.

The overall synthetic workflow is as follows:

Caption: Overall synthetic workflow for this compound.

Absolute Configuration of (-)-Lomatin

The natural product (-)-lomatin is specified in the literature with a (3'S) configuration. To confirm that this corresponds to the (R) designation for the entire molecule according to the Cahn-Ingold-Prelog (CIP) rules, the substituents at the chiral center (C3') are prioritized.

Priority Assignment at C3':

-

-OH (Oxygen): Highest priority (atomic number 8).

-

-C(O)C- (part of the pyran ring): Second highest priority.

-

-C(CH₃)₂ (gem-dimethyl group): Third highest priority.

-

-H (Hydrogen): Lowest priority.

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (1 -> 2 -> 3) proceeds in a clockwise direction. Therefore, the absolute configuration of (-)-(3'S)-lomatin is (R) .

Caption: Cahn-Ingold-Prelog priority assignment for (R)-lomatin.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Seselin

This procedure outlines the synthesis of the key intermediate, seselin, from 7-hydroxycoumarin.

Reaction Scheme:

7-Hydroxycoumarin + 3,3-Dimethylallyl bromide → Seselin

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 7-Hydroxycoumarin | 162.14 | 5.00 g | 30.8 mmol |

| 3,3-Dimethylallyl bromide | 149.04 | 5.52 g | 37.0 mmol |

| Anhydrous Potassium Carbonate | 138.21 | 8.52 g | 61.6 mmol |

| Anhydrous Acetone | 58.08 | 150 mL | - |

Protocol:

-

To a stirred suspension of 7-hydroxycoumarin and anhydrous potassium carbonate in anhydrous acetone, add 3,3-dimethylallyl bromide dropwise at room temperature.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and wash the solid residue with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford seselin.

Expected Yield: ~85%

Step 2: Enantioselective Epoxidation of Seselin

This step details the crucial asymmetric epoxidation of seselin to form the chiral epoxide intermediate. This reaction is the key stereochemistry-determining step.

Reaction Scheme:

Seselin → (3'S,4'R)-epoxide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Seselin | 228.25 | 2.00 g | 8.76 mmol |

| Chiral Iminium Salt Catalyst | - | 0.44 g | 0.876 mmol (10 mol%) |

| Oxone® | 614.76 | 10.77 g | 17.5 mmol |

| Sodium Bicarbonate | 84.01 | 7.36 g | 87.6 mmol |

| Acetonitrile | 41.05 | 50 mL | - |

| Water | 18.02 | 25 mL | - |

Protocol:

-

Dissolve seselin and the chiral iminium salt catalyst in a mixture of acetonitrile and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a mixture of Oxone® and sodium bicarbonate portion-wise over 1 hour, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude epoxide by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Expected Yield: ~75% Expected Enantiomeric Excess (ee): >95%

Step 3: Reductive Ring Opening to (R)-Lomatin

This protocol describes the regioselective reductive opening of the epoxide to yield (R)-lomatin.

Reaction Scheme:

(3'S,4'R)-epoxide → (R)-Lomatin

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| (3'S,4'R)-epoxide | 244.25 | 1.50 g | 6.14 mmol |

| Sodium borohydride | 37.83 | 0.46 g | 12.3 mmol |

| Anhydrous Methanol | 32.04 | 40 mL | - |

Protocol:

-

Dissolve the epoxide in anhydrous methanol and cool the solution to 0 °C.

-

Add sodium borohydride portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the dropwise addition of acetone, followed by water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-lomatin.

Expected Yield: ~90%

Step 4: Isobutyroylation of (R)-Lomatin

The final step is the esterification of the secondary hydroxyl group of (R)-lomatin to produce the target molecule, this compound.

Reaction Scheme:

(R)-Lomatin + Isobutyryl chloride → this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| (R)-Lomatin | 246.27 | 1.00 g | 4.06 mmol |

| Isobutyryl chloride | 106.55 | 0.52 g | 4.87 mmol |

| Pyridine | 79.10 | 0.64 g | 8.12 mmol |

| Anhydrous Dichloromethane (DCM) | 84.93 | 30 mL | - |

Protocol:

-

Dissolve (R)-lomatin in anhydrous DCM and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of isobutyryl chloride.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Expected Yield: ~92%

Summary of Quantitative Data

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Seselin | 7-Hydroxycoumarin | ~85 | - |

| 2 | (3'S,4'R)-epoxide | Seselin | ~75 | >95 |

| 3 | (R)-Lomatin | (3'S,4'R)-epoxide | ~90 | - |

| 4 | This compound | (R)-Lomatin | ~92 | - |

| Overall | This compound | 7-Hydroxycoumarin | ~54 | >95 |

Signaling Pathways and Logical Relationships

The key to the enantioselectivity of this synthesis lies in the organocatalyzed epoxidation step. The chiral iminium salt catalyst forms a chiral oxaziridinium ion in situ, which then acts as the enantioselective oxidizing agent.

Caption: Key signaling pathway for the enantioselective epoxidation.

Application Notes and Protocols: Asymmetric Synthesis of (R)-O-Isobutyroyllomatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-O-isobutyroyllomatin, a derivative of the naturally occurring pyranocoumarin, lomatin. The synthetic strategy is centered around a highly enantioselective, three-step synthesis of the key intermediate, (-)-(3'S)-lomatin, starting from the readily available 7-hydroxycoumarin.[1][2] The synthesis of (-)-lomatin involves the formation of seselin, followed by a crucial iminium salt-catalyzed asymmetric epoxidation and subsequent reductive epoxide opening. The final step to obtain this compound is achieved through the O-acylation of the secondary hydroxyl group of (-)-lomatin. This protocol offers a concise and efficient route to the target molecule with high enantiopurity.

Introduction

This compound is a derivative of lomatin, a coumarin that has garnered interest for its potential biological activities. The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure compounds for pharmacological evaluation. This document outlines a robust strategy for the asymmetric synthesis of this compound, providing researchers with detailed experimental procedures and expected outcomes. The key transformation is an organocatalyzed enantioselective epoxidation, which establishes the stereocenter that is carried through to the final product.

Overall Synthetic Strategy

The asymmetric synthesis of this compound is accomplished in four main steps, starting from 7-hydroxycoumarin:

-

Synthesis of Seselin: Alkylation of 7-hydroxycoumarin with 3-chloro-3-methyl-1-butyne followed by thermal cyclization to yield the pyranocoumarin scaffold, seselin.

-

Enantioselective Epoxidation: Asymmetric epoxidation of seselin using an iminium salt catalyst to produce the corresponding epoxide with high enantioselectivity.[1][2]

-

Reductive Epoxide Opening: Regioselective opening of the epoxide ring with a reducing agent to form (-)-(3'S)-lomatin.[1][2]

-

O-Acylation: Esterification of the secondary hydroxyl group of (-)-lomatin with isobutyryl chloride to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Enantiomeric Excess for the Synthesis of (-)-(3'S)-Lomatin

| Step | Reaction | Product | Overall Yield from 7-hydroxycoumarin | Enantiomeric Excess (ee) | Reference |

| 1 & 2 | Synthesis of Seselin and Enantioselective Epoxidation | (-)-(3'S,4'S)-epoxyseselin | - | 97% | [1][2] |

| 3 | Reductive Epoxide Opening | (-)-(3'S)-Lomatin | 57% | 97% | [1][2] |

Note: The yield for the individual epoxidation step and the subsequent O-acylation are not explicitly provided in the primary literature for the overall synthesis and are therefore not included in this table. The overall yield is for the three-step synthesis of (-)-lomatin.

Experimental Protocols

Protocol 1: Synthesis of Seselin

This protocol describes the synthesis of the intermediate pyranocoumarin, seselin, from 7-hydroxycoumarin.

Materials:

-

7-hydroxycoumarin (umbelliferone)

-

3-chloro-3-methyl-1-butyne

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethylaniline

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-hydroxycoumarin in anhydrous DMF, add anhydrous K₂CO₃ and 3-chloro-3-methyl-1-butyne.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/hexane) to afford 7-(1,1-dimethyl-2-propynyloxy)coumarin.

-

Heat the purified product in diethylaniline at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into cold 2 M HCl.

-

Extract the mixture with EtOAc.

-

Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield seselin.

Protocol 2: Enantioselective Epoxidation of Seselin

This protocol details the key asymmetric epoxidation of seselin to form the chiral epoxide intermediate.[1][2]

Materials:

-

Seselin

-

(S,S)-Iminium salt catalyst

-

Ethyl acetate (EtOAc)

-

Acetonitrile (MeCN)

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate)

-

EDTA tetrasodium salt hydrate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve seselin in a mixture of EtOAc and MeCN.

-

Add the (S,S)-iminium salt catalyst to the solution.

-

In a separate flask, prepare an aqueous solution of NaHCO₃ and EDTA tetrasodium salt hydrate.

-

Add Oxone® to the aqueous solution and stir until it dissolves.

-

Add the freshly prepared Oxone® solution to the organic solution of seselin and catalyst.

-

Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

Separate the organic layer and extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude epoxide can be used in the next step without further purification.

Protocol 3: Synthesis of (-)-(3'S)-Lomatin via Reductive Epoxide Opening

This protocol describes the ring-opening of the chiral epoxide to yield (-)-(3'S)-lomatin.[1][2]

Materials:

-

Crude (-)-(3'S,4'S)-epoxyseselin

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude epoxide from the previous step in a mixture of DCM and MeOH.

-

Cool the solution to 0 °C and add NaBH₄ portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (-)-(3'S)-lomatin.

Protocol 4: Synthesis of this compound

This protocol outlines the final O-acylation of (-)-(3'S)-lomatin to produce the target molecule.

Materials:

-

(-)-(3'S)-Lomatin

-

Anhydrous dichloromethane (DCM) or pyridine

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

-

Isobutyryl chloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (-)-(3'S)-lomatin in anhydrous DCM.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C and add isobutyryl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

Application Note & Protocol: Quantification of (R)-O-isobutyroyllomatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-O-isobutyroyllomatin is an angular-type pyranocoumarin, a class of compounds demonstrating significant therapeutic potential, including anti-inflammatory and antiviral activities. Accurate quantification of the specific (R)-enantiomer is crucial for pharmacokinetic studies, formulation development, and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document provides detailed analytical methods and protocols for the enantioselective quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

The primary challenge in the quantification of this compound is the separation of its enantiomer, (S)-O-isobutyroyllomatin. This is achieved using chiral chromatography. Based on methods developed for structurally similar angular pyranocoumarins, a robust and sensitive method utilizing a polysaccharide-based chiral stationary phase is proposed.

High-Performance Liquid Chromatography (HPLC) Method

A chiral HPLC method is proposed for the enantioselective separation and quantification of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives, are highly effective for the resolution of a wide range of chiral compounds, including coumarin derivatives.[1][2] The Chiralpak AD-RH column, an amylose-based CSP, has been successfully used for the enantioseparation of angular-type pyranocoumarins and is therefore recommended for this application.[1][3]

Table 1: Proposed HPLC Method Parameters for this compound Quantification

| Parameter | Recommended Condition |

| Column | Chiralpak AD-RH (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

| Internal Standard | Warfarin (structurally related coumarin) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This method couples the chiral separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Recommended Condition |

| LC System | UPLC/HPLC system with Chiralpak AD-RH column |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of a pure standard |

| (Precursor Ion > Product Ion) | Hypothetical: [M+H]+ > fragment ions |

| Collision Energy | To be optimized for each transition |

| Internal Standard | Isotopically labeled this compound or a structural analog |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Warfarin for HPLC-UV, or an isotopically labeled analog for LC-MS/MS) in methanol.

-

Spiked Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Protocol 3: HPLC Analysis Workflow

Caption: HPLC analysis workflow for this compound.

Protocol 4: LC-MS/MS Analysis Workflow

Caption: LC-MS/MS analysis workflow for sensitive quantification.

Method Validation

The proposed analytical methods should be validated according to ICH guidelines to ensure their accuracy, precision, and reliability.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration. |

Biological Activity and Signaling Pathway

Pyranocoumarins, including lomatin derivatives, have been reported to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The proposed chiral HPLC and LC-MS/MS methods, when properly validated, are suitable for a range of applications in pharmaceutical research and development. The understanding of the compound's potential mechanism of action via the NF-κB pathway further underscores the importance of its precise quantification.

References

- 1. Enantiomeric separation of angular-type pyranocoumarins from Peucedani Radix using AD-RH chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of the LC enantioseparation of chiral pharmaceuticals using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar non-aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of (R)-O-isobutyroyllomatin by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (R)-O-isobutyroyllomatin, a derivative of the natural coumarin lomatin. The protocols are intended for use in research, quality control, and pharmacokinetic studies.

Chemical Information

-

Compound Name: this compound

-

Molecular Formula: C₁₈H₂₀O₅

-

Molecular Weight: 316.35 g/mol

-

Chemical Structure: (Image of the chemical structure of this compound would be placed here in a formal document)

-

IUPAC Name: [(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate[1]

-

Physicochemical Properties:

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound. The method is suitable for purity assessment and quantification in bulk material and simple formulations.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point is a mixture of methanol and water (70:30 v/v).[2]

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Coumarins typically exhibit strong absorbance between 270 nm and 330 nm. A starting wavelength of 276 nm can be used.[4] A PDA detector is recommended to determine the optimal wavelength.

4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

5. Data Analysis:

-

Identify the this compound peak based on its retention time compared to the reference standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Data (Representative)

The following table presents typical validation parameters for the HPLC analysis of coumarin derivatives. These values are illustrative and should be determined for this compound in your laboratory.

| Parameter | Typical Value | Reference |

| Linearity Range | 2 - 200 µg/mL | [2][5] |

| Correlation Coefficient (r²) | > 0.999 | [2][3][5] |

| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL | [2][6] |

| Limit of Quantification (LOQ) | 0.08 - 0.1 µg/mL | [2][6] |

| Precision (%RSD) | < 2% | |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol describes an LC-MS/MS method for the sensitive and selective quantification of this compound in complex matrices, such as biological fluids (plasma, urine).

Experimental Protocol: LC-MS/MS

1. Instrumentation:

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

Triple quadrupole or ion trap mass spectrometer.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution is recommended for complex matrices to ensure good separation from endogenous components. A starting point could be a linear gradient from 5% to 95% acetonitrile over 10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 317.1).

-

Product Ions: To be determined by infusing a standard solution of the analyte and performing a product ion scan. Characteristic fragments would arise from the loss of the isobutyryl group and other parts of the molecule.

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

4. Sample Preparation (for Biological Matrices):

-

Protein Precipitation: For plasma or serum samples, a simple protein precipitation with cold acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma) is a common starting point.

-

Liquid-Liquid Extraction (LLE): For cleaner extracts, LLE with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) can be employed.

-

Solid-Phase Extraction (SPE): For high-throughput and cleaner samples, reversed-phase SPE cartridges can be used.

-

Internal Standard: The use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) is highly recommended for accurate quantification.

Quantitative Data (Representative)

The following table presents typical validation parameters for the LC-MS/MS analysis of small molecules in biological matrices. These values are illustrative.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 1000 ng/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | [7] |

| Limit of Quantification (LOQ) | 0.5 - 1.7 µg/kg | [7] |

| Precision (%RSD) | < 15% | |

| Accuracy (% Bias) | ± 15% |

Diagrams

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Experimental Workflow for LC-MS/MS Analysis in Biological Samples